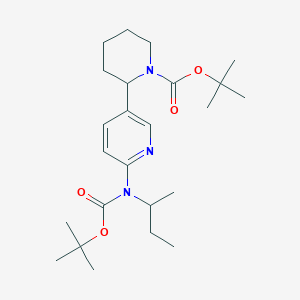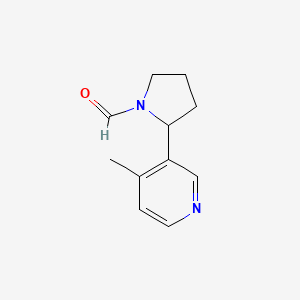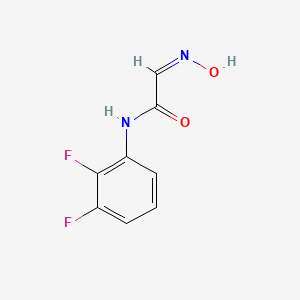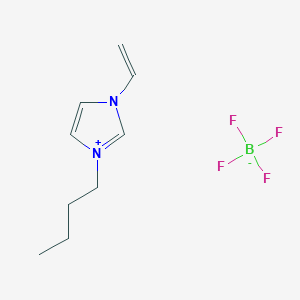
tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and protected by tert-butyl and tert-butoxycarbonyl groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, including the protection of amine groups and the formation of the piperidine ring. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine groups, followed by the formation of the piperidine ring through cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow microreactors, which offer enhanced efficiency and scalability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the preparation of more complex molecules. Its protected amine groups make it a valuable building block for peptide synthesis .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for selective binding to biological targets, making it a useful tool in drug discovery .
Industry: In the chemical industry, this compound is employed in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group that can form covalent bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a similar piperazine ring and pyridine moiety but lacks the sec-butyl group.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another tert-butyl-protected compound used in organic synthesis.
Uniqueness: tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its combination of tert-butyl and tert-butoxycarbonyl protecting groups, which provide stability and selective reactivity. The presence of the sec-butyl group further enhances its chemical properties, making it a versatile intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C24H39N3O4 |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
tert-butyl 2-[6-[butan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H39N3O4/c1-9-17(2)27(22(29)31-24(6,7)8)20-14-13-18(16-25-20)19-12-10-11-15-26(19)21(28)30-23(3,4)5/h13-14,16-17,19H,9-12,15H2,1-8H3 |
Clave InChI |
OEQHMZAPEUFVEV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)

![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)

![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)


![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)
